(4,5-Difluoro-2-iodophenyl)methanol

Catalog No.
S13997469
CAS No.
M.F
C7H5F2IO
M. Wt
270.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,5-Difluoro-2-iodophenyl)methanol

Product Name

(4,5-Difluoro-2-iodophenyl)methanol

IUPAC Name

(4,5-difluoro-2-iodophenyl)methanol

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

InChI

InChI=1S/C7H5F2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2

InChI Key

LNKLKMDVODAJSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)CO

(4,5-Difluoro-2-iodophenyl)methanol (CAS: 2091032-15-2) is a polyhalogenated benzyl alcohol building block characterized by its ortho-iodo group and meta/para-difluoro substitution pattern [1]. In industrial and academic procurement, it is primarily sourced as a direct precursor for the synthesis of electrophilic hypervalent iodine reagents (such as fluorinated benziodoxoles) and metabolically stable biaryl scaffolds [2]. The presence of the electron-withdrawing fluorine atoms significantly modulates the electronic density of the aromatic ring, directly impacting the oxidation potential of the benzylic alcohol and the Lewis acidity of the iodine center in downstream applications compared to unfluorinated baselines [3].

Research Fit

Ortho-iodo handle for selective cross-coupling
4,5-difluoro pattern supports metabolic stability
Iterative sequential synthesis scaffold
Crystal engineering via fluorine-directed packing

Procuring the unfluorinated baseline, (2-iodophenyl)methanol, as a cost-saving substitute fundamentally alters downstream reactivity and product performance. In hypervalent iodine chemistry, the absence of the 4,5-difluoro motif leaves the iodine(III) center insufficiently electrophilic, leading to sluggish reaction rates or complete failure in challenging group-transfer reactions [1]. Furthermore, in medicinal chemistry workflows, substituting with mono-fluorinated or unfluorinated analogs sacrifices the metabolic blocking at the 4- and 5-positions, resulting in downstream active pharmaceutical ingredients (APIs) with significantly higher intrinsic clearance rates and lower lipophilicity [2]. Finally, attempting to generate this specific alcohol in-house from methyl 4,5-difluoro-2-iodobenzoate requires hazardous cryogenic reduction (e.g., DIBAL-H at -78 °C), introducing unnecessary process bottlenecks and scale-up risks [3].

Substitution Risk

Target
4,5-Difluoro-2-iodophenyl)methanol
Generic Analog
e.g., (2-iodophenyl)methanol
Fluorine-directed crystal packing (0D dimers)
1D chain packing; solid-state properties differ
Ortho-iodo selectivity with stable C–F bonds
Single reactive site limits sequential functionalization
Conserved gauche sulfonamide conformation
Conformation may shift without fluorine influence

Elimination of Cryogenic Reduction Steps

Procuring (4,5-Difluoro-2-iodophenyl)methanol directly bypasses the need to reduce the corresponding ester or acid. Literature procedures demonstrate that synthesizing this alcohol from methyl 4,5-difluoro-2-iodobenzoate requires the use of DIBAL-H in toluene at strictly controlled cryogenic temperatures (-78 °C) for 2.5 hours under an inert atmosphere [1]. By sourcing the alcohol directly, process chemists eliminate one highly sensitive reduction step, preventing potential over-reduction or dehalogenation side reactions that commonly plague polyhalogenated arenes [2].

Evidence DimensionSynthetic steps and temperature requirements
Target Compound Data0 reduction steps; ready for direct use at ambient conditions
Comparator Or BaselineMethyl 4,5-difluoro-2-iodobenzoate
Quantified DifferenceSaves 1 synthetic step and eliminates the requirement for -78 °C cryogenic reactors
ConditionsProcess scale-up route planning

Bypassing cryogenic DIBAL-H reductions significantly lowers manufacturing costs, improves safety profiles, and accelerates time-to-market for downstream derivatives.

Crystal Packing
Head-to-head
Target: 0D dimers Comparator: 1D chains
Solid-state property control
Space group change P2₁/c → P1‾; 100 K XRD

Enhanced Electrophilicity in Benziodoxole Derivatives

The 4,5-difluoro substitution pattern exerts a strong electron-withdrawing effect on the aromatic ring. When (4,5-Difluoro-2-iodophenyl)methanol is oxidized to form hypervalent iodine(III) reagents (such as Togni-type or Dess-Martin analogs), this electron deficiency lowers the lowest unoccupied molecular orbital (LUMO) of the iodine center [1]. Compared to reagents derived from the unfluorinated (2-iodophenyl)methanol, the difluorinated derivatives exhibit significantly higher electrophilicity, enabling group transfer reactions to highly deactivated nucleophiles that otherwise fail or require excessive heating [2].

Evidence DimensionIodine(III) electrophilicity and reaction kinetics
Target Compound Data4,5-difluoro-substituted benziodoxoles exhibit highly accelerated group transfer rates
Comparator Or Baseline(2-Iodophenyl)methanol derivatives (baseline electrophilicity)
Quantified DifferenceUp to 10-100x increase in reaction rates for electrophilic functionalization
ConditionsElectrophilic group transfer assays (e.g., trifluoromethylation or oxidation)

Procuring this specific fluorinated precursor is essential for synthesizing next-generation, highly reactive oxidants and transfer reagents where standard unfluorinated variants lack sufficient driving force.

Linker Conformation
Head-to-head
Gauche to S=O bond
Pharmacophoric geometry conserved
Fluorination modulates packing, not scaffold

Optimized Lipophilicity and Metabolic Blocking

When utilized as a cross-coupling building block (e.g., via Suzuki or Sonogashira reactions), the 4,5-difluoro motif provides quantifiable pharmacokinetic advantages over unfluorinated analogs. The introduction of the two fluorine atoms increases the calculated partition coefficient (cLogP) by approximately 0.3 to 0.5 units, enhancing membrane permeability [1]. More importantly, the strong C-F bonds block cytochrome P450-mediated aromatic hydroxylation at the highly vulnerable 4- and 5-positions, a common metabolic liability in unfluorinated benzyl scaffolds [2].

Evidence DimensionMetabolic stability (Intrinsic Clearance, CL_int)
Target Compound Data4,5-difluoro biaryl derivatives resist aromatic oxidation
Comparator Or BaselineUnfluorinated biaryl derivatives (rapidly metabolized)
Quantified Difference>50% reduction in hepatic intrinsic clearance (CL_int)
ConditionsIn vitro human liver microsome (HLM) stability assays

Selecting the 4,5-difluoro building block early in the discovery phase prevents late-stage attrition due to poor metabolic stability or insufficient lipophilicity.

Cross-Coupling Site
Class-level
Ortho C–I >> C–F Other regioisomers: altered gradient
Sequential synthesis workflow
Pd-catalyzed; source review advised

Synthesis of Highly Reactive Hypervalent Iodine Reagents

Directly follows from its enhanced electrophilicity profile compared to unfluorinated analogs. This compound is a highly effective precursor for generating fluorinated benziodoxoles and Dess-Martin periodinane analogs, which are required for the oxidation of complex, sterically hindered substrates where standard unfluorinated reagents fail [1].

Development of Metabolically Stable Biaryl APIs

Leveraging its metabolic blocking capabilities, this compound is utilized in Suzuki-Miyaura or Heck cross-coupling workflows aimed at producing active pharmaceutical ingredients (APIs). The 4,5-difluoro motif ensures that the resulting biaryl or benzyl ether scaffolds possess measurable resistance to P450-mediated oxidative clearance compared to unfluorinated baseline materials [2].

Regioselective Late-Stage Functionalization

The combined electron-withdrawing effects of the iodine and fluorine atoms acidify the remaining aromatic protons relative to unfluorinated analogs. This makes the compound a precise substrate for directed ortho-metalation (DoM) or regioselective nucleophilic aromatic substitution (SNAr), enabling the synthesis of densely functionalized polyaromatic systems without isomeric mixtures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Ortho-iodo reactivity with stable C–F bonds
Cross-coupling site selectivity & metabolic stability screening
PET/SPECT Tracer Precursor
Dual-labeling potential (¹⁸F/radioiodine)
Radiolabeling efficiency & specific activity validation
Crystal Engineering
Fluorine-directed packing control
Solid-state property screening (solubility, hygroscopicity)
Sulfonamide Scaffold Optimization
Characterized crystal structure of derivative
Structure-activity relationship (SAR) & solubility optimization

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.93532 g/mol

Monoisotopic Mass

269.93532 g/mol

Heavy Atom Count

11

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